molecular formula C8H10BrNO2S B15314609 Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate

Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate

Cat. No.: B15314609
M. Wt: 264.14 g/mol
InChI Key: NAVLCHCTGNRQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene followed by the introduction of an amino group and esterification. One common method involves the following steps:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.

    Esterification: The resulting amino-thiophene is then esterified using methanol and an acid catalyst like sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine and amino groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate
  • Methyl 3-amino-3-(4-fluorothiophen-2-yl)propanoate
  • Methyl 3-amino-3-(4-iodothiophen-2-yl)propanoate

Uniqueness

Methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in the design of novel compounds with specific desired properties.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

methyl 3-amino-3-(4-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3

InChI Key

NAVLCHCTGNRQJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CS1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.